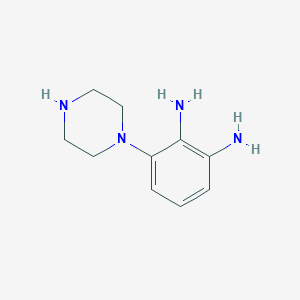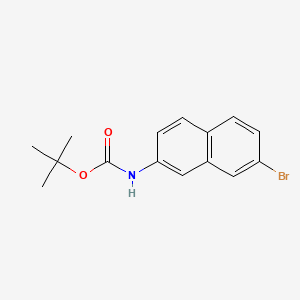
Tert-butyl (7-bromonaphthalen-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromonaphthalene moiety, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate typically involves the reaction of 7-bromonaphthalene-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:
7-bromonaphthalene-2-amine+tert-butyl chloroformate→tert-butyl N-(7-bromonaphthalen-2-yl)carbamate
Industrial Production Methods: Industrial production of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbamate group can lead to the formation of the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products may include naphthoquinones or other oxidized derivatives.
Reduction: The major product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of molecules with specific biological activities.
Industry: In the industrial sector, tert-butyl N-(7-bromonaphthalen-2-yl)carbamate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(7-bromonaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bromonaphthalene moiety may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(4-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(2-bromonaphthalen-1-yl)carbamate
- tert-butyl N-(6-bromonaphthalen-2-yl)carbamate
Comparison:
- Structural Differences: The position of the bromine atom on the naphthalene ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Reactivity: The reactivity of these compounds in substitution, oxidation, and reduction reactions may differ based on the electronic and steric effects of the substituents.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may vary depending on their structural features and reactivity.
Eigenschaften
Molekularformel |
C15H16BrNO2 |
|---|---|
Molekulargewicht |
322.20 g/mol |
IUPAC-Name |
tert-butyl N-(7-bromonaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
ZPLLNYXBMSDCKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


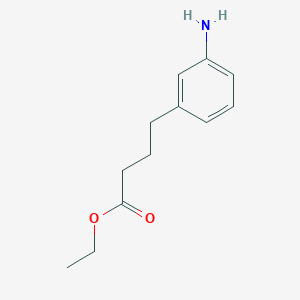
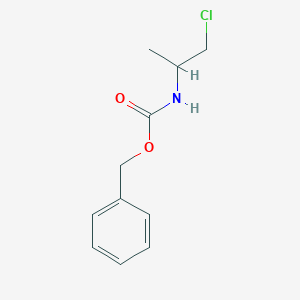
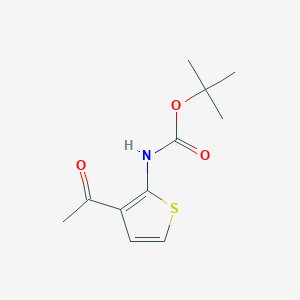
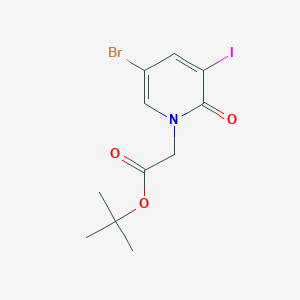
![1-{5-Fluorofuro[3,2-b]pyridin-2-yl}methanamine hydrochloride](/img/structure/B13502325.png)
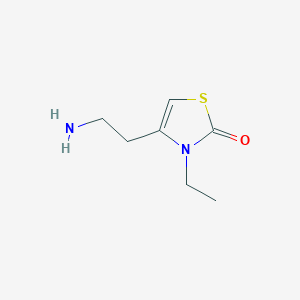
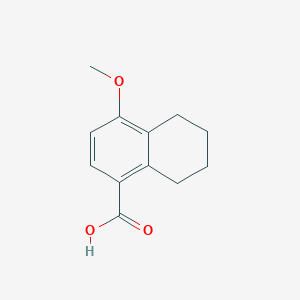
![4-chloro-7-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13502337.png)
amino}pentan-2-ol](/img/structure/B13502343.png)
![2-(bromomethyl)dispiro[3.0.3^{5}.1^{4}]nonane,Mixtureofdiastereomers](/img/structure/B13502344.png)
![Rac-(3as,6as)-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrroledihydrochloride,cis](/img/structure/B13502352.png)
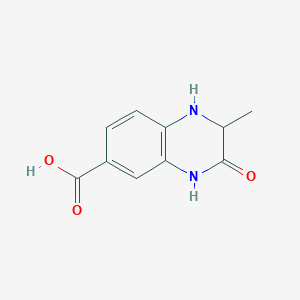
![Tert-butyl 6'-bromospiro[cyclopropane-1,3'-indoline]-1'-carboxylate](/img/structure/B13502362.png)
